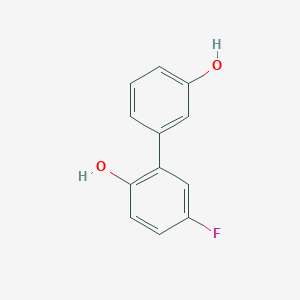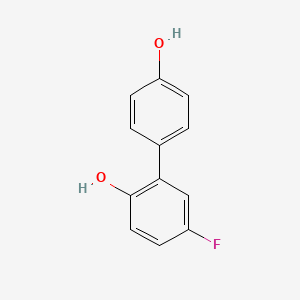
6-(4-t-Butylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-t-Butylphenyl)picolinic acid (6-tBPA) is an organosulfur compound with a molecular formula of C11H14NO2S. It is a colorless solid with a melting point of 108-110 °C. 6-tBPA has been widely studied in the scientific community, with applications in biochemistry, physiology, and laboratory experiments.
Scientific Research Applications
6-(4-t-Butylphenyl)picolinic acid, 95% has a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of cell signaling pathways. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been used in the study of drug resistance and the mechanism of action of various drugs.
Mechanism of Action
6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2, lipoxygenase, and cytochrome P450 enzymes. It has also been shown to act as an agonist of the GPR40 receptor, which is involved in the regulation of glucose metabolism. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to act as an inhibitor of the sodium-dependent glucose transporter 1, which is involved in the uptake of glucose by cells.
Biochemical and Physiological Effects
6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone. It has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress. Finally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to inhibit the production of matrix metalloproteinases, which are involved in the remodeling of extracellular matrix.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(4-t-Butylphenyl)picolinic acid, 95% in laboratory experiments is its solubility in a variety of solvents, including methanol, ethanol, and acetonitrile. Additionally, it is relatively inexpensive, making it an attractive option for laboratory experiments. A limitation of using 6-(4-t-Butylphenyl)picolinic acid, 95% in laboratory experiments is that it is unstable in the presence of light and oxygen, and so must be stored in a dark, airtight container.
Future Directions
There are a number of potential future directions for the use of 6-(4-t-Butylphenyl)picolinic acid, 95% in scientific research. These include the use of 6-(4-t-Butylphenyl)picolinic acid, 95% in the study of cancer, as well as in the study of neurological disorders. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% could be used in the development of new drugs and drug delivery systems. Finally, 6-(4-t-Butylphenyl)picolinic acid, 95% could be used in the study of metabolic disorders, such as diabetes and obesity.
Synthesis Methods
The most common method of synthesizing 6-(4-t-Butylphenyl)picolinic acid, 95% is by the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a base. This reaction is carried out in a solvent such as methanol, ethanol, or acetonitrile, and yields 6-(4-t-Butylphenyl)picolinic acid, 95% as a white crystalline solid. Other methods of synthesizing 6-(4-t-Butylphenyl)picolinic acid, 95% include the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a strong base, such as sodium hydroxide, and the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a strong acid, such as hydrochloric acid.
properties
IUPAC Name |
6-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-9-7-11(8-10-12)13-5-4-6-14(17-13)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXCQXNZVPXGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-T-Butylphenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














